molecular formula C19H14ClF3N2OS B2573643 2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896377-40-5

2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No. B2573643
CAS RN: 896377-40-5
M. Wt: 410.84
InChI Key: GBMDCNHNOOTCMB-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, a thiazole, and a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and thiazole rings, along with the trifluoromethyl group, would likely contribute significantly to the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo hydrolysis under certain conditions, while the trifluoromethyl group could potentially participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and change its polarity .

Scientific Research Applications

Anticancer Research

A study by Ravinaik et al. (2021) focused on the synthesis and evaluation of various substituted benzamides, similar in structure to 2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide, for their anticancer activity. These compounds showed moderate to excellent anticancer activity against several cancer cell lines, indicating their potential in cancer research and treatment (Ravinaik et al., 2021).

Antimicrobial Agents

In 2017, Bikobo et al. synthesized a series of thiazole derivatives that showed significant antimicrobial activity, including against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings suggest the potential of similar compounds, like 2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide, as antimicrobial agents (Bikobo et al., 2017).

Synthesis of Heterocycles

Miao et al. (2015) discussed the use of similar benzamides in the one-pot synthesis of 2-arylbenzoxazole derivatives. This approach has implications for the efficient synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Miao et al., 2015).

Photophysical Properties

Research by Zhang et al. (2017) on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives revealed significant photophysical properties, including solid-state fluorescence and aggregation-induced emission effect. These properties are essential for applications in dye and sensor technologies (Zhang et al., 2017).

Antiallergy Agents

A study by Hargrave et al. (1983) on N-(4-substituted-thiazolyl)oxamic acid derivatives, related to the compound , demonstrated significant antiallergy activity. These findings are relevant in the development of new antiallergy medications (Hargrave et al., 1983).

Antipathogenic Activity

Limban et al. (2011) synthesized thiourea derivatives that exhibited significant anti-pathogenic activity, particularly against strains known for their biofilm-forming capabilities. This research points to the potential use of similar benzamide compounds in combating biofilm-associated infections (Limban et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The future research directions for this compound could involve further studying its properties, exploring its potential uses, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-chloro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N2OS/c20-16-4-2-1-3-15(16)17(26)24-10-9-14-11-27-18(25-14)12-5-7-13(8-6-12)19(21,22)23/h1-8,11H,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMDCNHNOOTCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

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